Iodomethamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de l'iodométhamate implique plusieurs étapes :

Conversion de l'acide chélidonique : L'acide chélidonique est d'abord converti en acide chélidamique par l'action de l'ammoniac.

Iodation : L'acide chélidamique est ensuite iodé en utilisant de l'iode dans une solution aqueuse alcaline bouillante.

Méthylation : Le produit iodé est méthylé au niveau de l'azote avec du sulfate de diméthyle dans une solution alcaline chaude.

Méthodes de production industrielle : La production industrielle de l'iodométhamate suit des étapes similaires mais à plus grande échelle, garantissant une pureté et un rendement élevés. L'utilisation d'acide phosphorique solide comme catalyseur peut améliorer le rendement de la réaction et réduire les coûts de production .

Types de réactions :

Réactions de substitution : L'iodométhamate peut subir des réactions de substitution où les atomes d'iode sont remplacés par d'autres halogènes ou groupes fonctionnels.

Oxydation et réduction : Il peut également participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes.

Réactifs et conditions courantes :

Iode et hydroxyde de sodium : Utilisés dans l'étape d'iodation.

Sulfate de diméthyle : Utilisé pour la méthylation.

Conditions alcalines : Nécessaires pour les étapes d'iodation et de méthylation

Produits principaux :

Composés iodés méthylés : Les produits principaux formés sont des dérivés méthylés et iodés de l'acide chélidamique.

4. Applications de la recherche scientifique

L'iodométhamate a plusieurs applications dans la recherche scientifique :

Imagerie médicale : Utilisé comme agent de contraste en urographie pour améliorer la visibilité des structures des voies urinaires.

Milieu radio-opaque : Sa capacité à absorber les rayons X le rend utile dans diverses techniques d'imagerie diagnostique

5. Mécanisme d'action

Le mécanisme par lequel l'iodométhamate exerce ses effets implique ses atomes d'iode à nombre atomique élevé, qui absorbent efficacement les rayons X. Cette absorption améliore le contraste des images en imagerie médicale. Les cibles moléculaires sont principalement les tissus et les structures au sein des voies urinaires, qui sont mis en évidence en raison de la présence du composé radio-opaque .

Composés similaires :

Iodohippurate de sodium : Une autre substance radio-opaque utilisée en imagerie médicale.

Iodixanol : Un agent de contraste non ionique, hydrosoluble.

Iohexol : Un agent de contraste largement utilisé dans diverses techniques d'imagerie.

Unicité : L'iodométhamate est unique en raison de son application spécifique en urographie et de sa teneur élevée en iode, qui fournit un excellent contraste en imagerie par rayons X. Sa méthode de préparation implique également des étapes uniques telles que la conversion de l'acide chélidonique et l'iodation et la méthylation subséquentes .

Applications De Recherche Scientifique

Medical Imaging

Urography

Iodomethamate is predominantly used for intravenous urography (IVU), where it enhances the visibility of the urinary tract during radiological examinations. It allows for clear visualization of the renal calices, pelvis, and ureters within 5 to 10 minutes post-injection. This rapid imaging capability is crucial for diagnosing various conditions such as congenital anomalies, hydronephrosis, pyelonephrosis, tumors, and renal calculi .

| Parameter | Value |

|---|---|

| Administration Route | Intravenous |

| Time to Visualization | 5-10 minutes |

| Indications | Ureteral strictures, tumors |

Pharmacokinetics and Safety

Research indicates that this compound has a favorable safety profile when used in appropriate doses. The acute intravenous median lethal dose (LD50) in mice is reported to be 4.5 g/kg . Studies have shown that this compound does not significantly impair renal function when administered correctly, making it a safer alternative compared to some gadolinium-based contrast agents .

Contrast Media in Radiology

This compound is part of a broader category of iodinated contrast media used in various imaging techniques. Its effectiveness as a radiopaque agent stems from its high iodine content, which absorbs X-rays more efficiently than surrounding tissues. This property is essential for enhancing image quality in diagnostic procedures.

| Contrast Agent | Molecular Mass (amu) | Iodine Atoms per Molecule | LD50 (g/kg) |

|---|---|---|---|

| This compound | 493 | 2 | 4.5 |

| Diatrizoate | 636 | 3 | 14 |

| Iohexol | 791 | 3 | ND |

Environmental and Agricultural Research

Beyond medical applications, this compound has been studied for its potential use as a biocide in agriculture. It has shown efficacy in controlling plant-parasitic nematodes and insects when used as a pre-plant treatment . Research into its environmental impact and residue chemistry indicates that it is metabolized by plants without accumulating harmful levels of iodide .

Case Studies and Clinical Research

Numerous studies have documented the clinical efficacy of this compound in various medical settings:

- A study involving patients undergoing IVU with this compound demonstrated its effectiveness in visualizing renal structures accurately, leading to improved diagnostic accuracy for urological conditions.

- Case reports have highlighted instances where this compound was used successfully in patients with renal impairment, showcasing its relative safety compared to alternative contrast agents.

Mécanisme D'action

The mechanism by which iodomethamate exerts its effects involves its high atomic number iodine atoms, which absorb X-rays effectively. This absorption enhances the contrast of images in medical imaging. The molecular targets are primarily the tissues and structures within the urinary tract, which are highlighted due to the presence of the radiopaque compound .

Comparaison Avec Des Composés Similaires

Iodohippurate Sodium: Another radiopaque substance used in medical imaging.

Iodixanol: A non-ionic, water-soluble contrast agent.

Iohexol: A widely used contrast agent in various imaging techniques.

Uniqueness: Iodomethamate is unique due to its specific application in urography and its high iodine content, which provides excellent contrast in X-ray imaging. Its preparation method also involves unique steps such as the conversion of chelidonic acid and subsequent iodination and methylation .

Activité Biologique

Iodomethamate, also known as sodium this compound, is a compound that has garnered attention for its biological activity and applications in various fields, particularly in agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, toxicity, and case studies demonstrating its effects.

Overview of this compound

This compound is primarily used as a pre-plant soil fumigant to control pests, pathogens, and weeds. It has been registered for use in various agricultural settings, including strawberries and other crops. The compound exhibits moderate to high acute toxicity through inhalation and ingestion, with significant implications for human health and environmental safety.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

- Absorption : this compound is rapidly absorbed following inhalation or oral administration. Studies indicate that maximum blood concentrations are achieved within 4 hours for oral doses and 0-2 hours for inhalation .

- Metabolism : The compound is metabolized primarily in the liver, converting to S-methylglutathione. Major metabolites include CO2 and various conjugates excreted in urine .

- Excretion : The majority of the administered dose is recovered as CO2 (39.4–60.8%) and urine (26.5–33.4%), with minimal recovery in feces .

Toxicity Profile

This compound's toxicity has been characterized through various studies:

- Acute Toxicity : The compound has an LD50 of approximately 76 mg/kg in rats. Symptoms of acute exposure may include eye irritation, nausea, dizziness, and severe neurological effects at high doses .

- Chronic Effects : Long-term exposure studies have indicated potential carcinogenic effects, particularly thyroid follicular cell tumors observed in animal models . However, mutagenicity was not demonstrated in several tests conducted on the compound .

Case Study 1: Human Health Risk Characterization

A significant case study focused on the human health risks associated with iodomethane exposure was conducted by the CDC. This study utilized a physiologically based pharmacokinetic (PBPK) model to assess potential health effects from occupational exposure. Key findings included:

- Developmental Toxicity : The study established a no-observed-adverse-effect level (NOAEL) for developmental endpoints at 10 ppm .

- Neurotoxicity : A transient neurotoxicity NOAEL was identified at 27 ppm, highlighting the compound's impact on neurological function .

Case Study 2: Environmental Impact Assessment

Another important study evaluated the environmental impact of iodomethane as a soil fumigant. The research highlighted:

- Efficacy Against Pests : Iodomethane was shown to effectively reduce populations of soilborne pathogens and nematodes.

- Safety Concerns : Despite its effectiveness, concerns were raised regarding its potential to contaminate groundwater and affect non-target species .

Research Findings Summary

The biological activity of this compound is characterized by its efficacy as a pesticide combined with significant health risks associated with exposure. Below is a summary table of key findings from various studies:

| Parameter | Finding |

|---|---|

| LD50 (Rats) | 76 mg/kg |

| Major Metabolites | CO2, S-methylglutathione |

| Acute Exposure Symptoms | Eye irritation, nausea, dizziness |

| NOAEL (Developmental Toxicity) | 10 ppm |

| NOAEL (Neurotoxicity) | 27 ppm |

| Carcinogenic Potential | Thyroid tumors in animal studies |

Propriétés

Numéro CAS |

1951-53-7 |

|---|---|

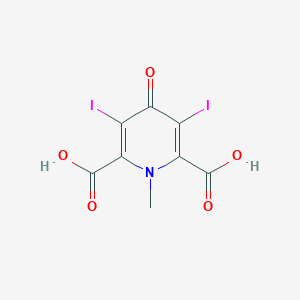

Formule moléculaire |

C8H5I2NO5 |

Poids moléculaire |

448.94 g/mol |

Nom IUPAC |

3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C8H5I2NO5/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16/h1H3,(H,13,14)(H,15,16) |

Clé InChI |

QXXSPCOLSLNNNE-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |

SMILES canonique |

CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |

Key on ui other cas no. |

1951-53-7 |

Numéros CAS associés |

519-26-6 (2hydrochloride salt) |

Synonymes |

3,5-diiodo-4-oxy-N-methylpyridine-2,6-dicarboxylic acid uroselectan B uroselectan B, disodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.